

Application Notes & Protocols: Sodium hydroxide as a Titrant in Analytical Chemistry

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Compound of Interest		
Compound Name:	Sodium hydroxide	
Cat. No.:	B104188	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium hydroxide (NaOH) is a strong base and a widely used titrant in analytical chemistry for the quantitative analysis of acidic substances. Its application is crucial in pharmaceutical analysis for the determination of the purity of acidic active pharmaceutical ingredients (APIs) and in various quality control processes. Due to its hygroscopic nature and reactivity with atmospheric carbon dioxide, the accurate determination of its concentration through standardization is a critical preliminary step for reliable analytical results.[1][2][3][4] This document provides detailed protocols for the preparation, standardization, and application of **sodium hydroxide** solutions as a titrant in a laboratory setting.

Preparation and Standardization of Sodium Hydroxide Solution

The concentration of a **sodium hydroxide** solution can change over time due to the absorption of moisture and carbon dioxide from the air.[3][4] Therefore, it must be standardized against a primary standard. Potassium hydrogen phthalate (KHP) is a commonly used primary standard for this purpose due to its high purity, stability, and high molar mass.[2][5][6][7][8][9]

Data Presentation: Reagents and Standards



Parameter	Specification
Titrant	Sodium Hydroxide (NaOH)
Target Concentration	0.1 M (or 0.1 N)
Primary Standard	Potassium Hydrogen Phthalate (KHP)
KHP Molecular Weight	204.23 g/mol
Indicator	Phenolphthalein
Indicator pH Range	8.2 (colorless) - 10.0 (pink)

Experimental Protocol: Preparation of 0.1 M Sodium Hydroxide Solution

- Preparation: To prepare an approximately 0.1 M solution, dissolve 4.0 g of NaOH pellets in 1 liter of deionized, carbon dioxide-free water.[1][5]
- Storage: Store the solution in a tightly sealed polyethylene bottle to prevent absorption of atmospheric CO2.[6][10]

Experimental Protocol: Standardization of 0.1 M Sodium Hydroxide Solution with KHP

- Preparation of KHP standard: Accurately weigh approximately 0.5 g of KHP (previously dried at 120°C for 2 hours) and record the exact mass.[11][12]
- Dissolve the KHP in about 75 mL of deionized water in a 250 mL Erlenmeyer flask.[11]
- Add 2-3 drops of phenolphthalein indicator to the KHP solution.[5][12]
- Titration: Fill a clean, rinsed burette with the prepared 0.1 M NaOH solution and record the initial volume.
- Titrate the KHP solution with the NaOH solution with constant swirling until a faint, persistent pink color is observed.[13] This indicates the endpoint of the titration.



- Record the final volume of the NaOH solution.
- Repeat the titration at least two more times for accuracy.
- Calculation of Molarity:
 - Moles of KHP = Mass of KHP (g) / 204.23 g/mol
 - At the equivalence point, Moles of NaOH = Moles of KHP
 - Molarity of NaOH (M) = Moles of NaOH / Volume of NaOH (L)

Visualization: Standardization Workflow



Preparation Accurately weigh KHP Prepare ~0.1 M NaOH solution Dissolve KHP in deionized water Titration Add phenolphthalein indicator Fill burette with NaOH solution Titrate KHP solution with NaOH Observe persistent pink endpoint Calculation Record volume of NaOH used Calculate molarity of NaOH

Standardization of NaOH with KHP

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Caption: Workflow for the standardization of a **sodium hydroxide** solution.



Application: Determination of Acetylsalicylic Acid in Aspirin Tablets

A common application of **sodium hydroxide** titration in the pharmaceutical industry is the assay of acetylsalicylic acid (aspirin), the active ingredient in aspirin tablets.[2][6][14][15] Both direct and back-titration methods can be employed.

Data Presentation: Titration of Acetylsalicylic Acid

Parameter	Specification
Analyte	Acetylsalicylic Acid (Aspirin)
Molecular Weight	180.16 g/mol
Titrant	Standardized Sodium Hydroxide (NaOH) solution
Indicator	Phenolphthalein
Stoichiometry (Direct Titration)	1 mole Aspirin : 1 mole NaOH
Stoichiometry (Back Titration)	1 mole Aspirin : 2 moles NaOH

Experimental Protocol: Direct Titration of Aspirin

- Sample Preparation: Accurately weigh and crush an aspirin tablet. Transfer a known mass of the powder (approximately 0.5 g) to a 250 mL Erlenmeyer flask.[14]
- Dissolve the sample in about 20 mL of ethanol.[2][14]
- Add 2-3 drops of phenolphthalein indicator.
- Titration: Titrate the aspirin solution with the standardized NaOH solution until a permanent faint pink color is achieved.[14]
- Record the volume of NaOH used.
- Calculation of Aspirin Purity:



- Moles of NaOH = Molarity of NaOH (M) x Volume of NaOH (L)
- Moles of Aspirin = Moles of NaOH
- Mass of Aspirin (g) = Moles of Aspirin x 180.16 g/mol
- % Purity = (Mass of Aspirin / Initial Mass of Sample) x 100

Experimental Protocol: Back-Titration of Aspirin

This method is often preferred as it accounts for the hydrolysis of aspirin.[14][15]

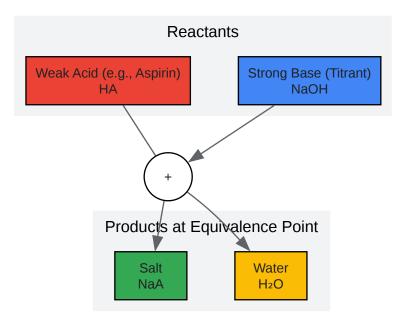
- Sample Preparation: Prepare the aspirin sample as described in the direct titration method.
- Reaction with Excess Base: Add a known excess volume of standardized NaOH solution (e.g., 50.00 mL) to the aspirin solution.
- Heat the mixture in a water bath for about 15 minutes to ensure complete hydrolysis of the aspirin.[6][14]
- Cool the solution to room temperature.
- Back-Titration: Add a few drops of phenolphthalein and titrate the unreacted (excess) NaOH with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the pink color disappears.
 [14]
- Record the volume of HCl used.
- Calculation of Aspirin Purity:
 - Moles of excess NaOH = Molarity of HCl (M) x Volume of HCl (L)
 - Total moles of NaOH added = Molarity of NaOH (M) x Initial Volume of NaOH (L)
 - Moles of NaOH reacted with Aspirin = Total moles of NaOH Moles of excess NaOH
 - Moles of Aspirin = Moles of NaOH reacted / 2 (due to hydrolysis)
 - Mass of Aspirin (g) = Moles of Aspirin x 180.16 g/mol



• % Purity = (Mass of Aspirin / Initial Mass of Sample) x 100

Visualization: Neutralization Reaction and Titration Logic

Titration of a Weak Acid with a Strong Base



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Caption: Neutralization reaction in an acid-base titration.



Inputs Volume of Titrant at Endpoint Calculations Calculate Moles of Titrant Determine Moles of Analyte (from stoichiometry) Calculate Mass of Analyte Output % Purity of Analyte

Logical Flow of Titration Calculation

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Methodological & Application





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